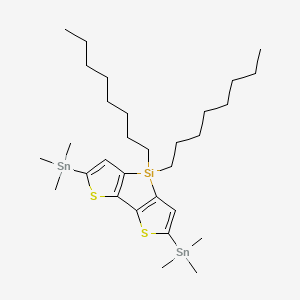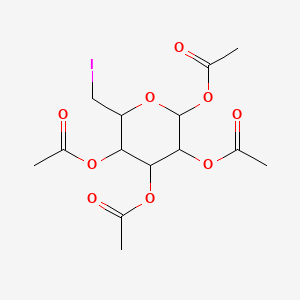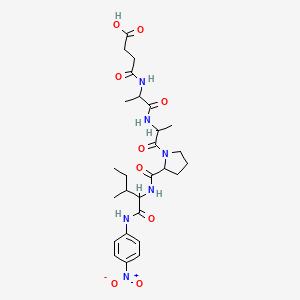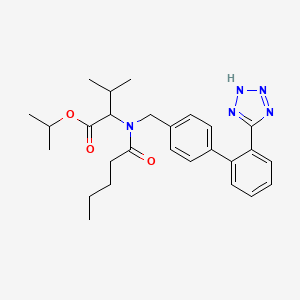
2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b] is a compound belonging to the dithienosilole (DTS) family. It is characterized by its unique structure, which includes two trimethylstannyl groups and two octyl groups attached to a silolo-dithiophene core. This compound is known for its applications in organic electronics, particularly in the field of organic photovoltaics and organic light-emitting diodes (OLEDs) .
Vorbereitungsmethoden
The synthesis of 2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b] typically involves the Stille coupling reaction. This reaction is carried out between a dibromo-dithienosilole and trimethyltin chloride in the presence of a palladium catalyst. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a temperature range of 80-100°C . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced silole derivatives.
Substitution: The trimethylstannyl groups can be substituted with other functional groups using reagents like halogens or organolithium compounds.
Wissenschaftliche Forschungsanwendungen
2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential use in biological imaging and as biosensors.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of new therapeutic compounds.
Wirkmechanismus
The mechanism of action of 2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b] involves its interaction with molecular targets through its silole and dithiophene moieties. These interactions can lead to changes in the electronic properties of the compound, making it suitable for use in electronic devices. The pathways involved include charge transfer and energy transfer processes, which are crucial for its function in organic electronics .
Vergleich Mit ähnlichen Verbindungen
2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b] can be compared with other similar compounds, such as:
- 4,4-Dioctyl-2,6-bis(trimethylstannyl)dithieno[3,2-b:2’,3’-d]silole
- 4,4-Bis(2-ethylhexyl)-4H-silolo[3,2-b:4,5-b’]dithiophene
These compounds share similar structural features but differ in their electronic properties and reactivity. The unique combination of trimethylstannyl and octyl groups in this compound] provides it with distinct advantages in terms of stability and performance in electronic applications .
Eigenschaften
Molekularformel |
C30H54S2SiSn2 |
|---|---|
Molekulargewicht |
744.4 g/mol |
IUPAC-Name |
(7,7-dioctyl-10-trimethylstannyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane |
InChI |
InChI=1S/C24H36S2Si.6CH3.2Sn/c1-3-5-7-9-11-13-19-27(20-14-12-10-8-6-4-2)21-15-17-25-23(21)24-22(27)16-18-26-24;;;;;;;;/h15-16H,3-14,19-20H2,1-2H3;6*1H3;; |
InChI-Schlüssel |
SUWOIAAVEUXBTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC[Si]1(C2=C(C3=C1C=C(S3)[Sn](C)(C)C)SC(=C2)[Sn](C)(C)C)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoic acid](/img/structure/B12101695.png)


amino}-3-methylbutanoic acid](/img/structure/B12101718.png)
![4-[(Octan-2-yl)amino]butan-2-ol](/img/structure/B12101719.png)




![(2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(5-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-3-yl benzoate](/img/structure/B12101755.png)




